molecular formula C9H7ClF3NO2 B1350643 2'-Chloro-4'-(trifluoromethoxy)acetanilide CAS No. 256529-43-8

2'-Chloro-4'-(trifluoromethoxy)acetanilide

Cat. No. B1350643
CAS RN: 256529-43-8
M. Wt: 253.6 g/mol
InChI Key: MNNXXAMUQSINLV-UHFFFAOYSA-N
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Description

2’-Chloro-4’-(trifluoromethoxy)acetanilide is a chemical compound with the molecular formula C9H7ClF3NO2 . It has a molecular weight of 253.61 . This compound has generated interest in scientific research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for 2’-Chloro-4’-(trifluoromethoxy)acetanilide is 1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 2’-Chloro-4’-(trifluoromethoxy)acetanilide is solid . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Synthesis and Characterization

2'-Chloro-4'-(trifluoromethoxy)acetanilide and related compounds are frequently utilized in the synthesis of complex organic structures. For instance, acetanilides have been employed as starting materials in the Vilsmeier–Haack type reactions for synthesizing 2-chloro-3-formyl quinolines, leveraging conventional and ultrasonically assisted conditions to improve yield and reduce reaction times (Venkanna et al., 2015). Furthermore, the cyclization of 2-dialkylamino-2′-halogeno- and 2-chloro-2′-(dialkylamino)acetanilides has been explored to produce quinoxaline derivatives through intramolecular aromatic or aliphatic nucleophilic substitution reactions, depending on specific substituents and experimental conditions (Castro et al., 2002).

Chemoproteomic Profiling

Acetanilide derivatives, including those related to this compound, have been studied for their biological interactions and potential toxicological implications. Chemoproteomic profiling of acetanilide herbicides has revealed their inhibitory effect on fatty acid oxidation by reacting with protein targets involved in mitochondrial and peroxisomal pathways (Counihan et al., 2017).

Environmental and Toxicological Studies

The environmental impact and toxicological effects of acetanilide compounds have been assessed through studies on aquatic organisms. The acute toxicity of various xenobiotics, including acetanilide derivatives, has been evaluated to understand their effects on freshwater fish and mosquito larvae, providing insights into their potential environmental hazards (Farah et al., 2004).

Safety and Hazards

The safety information for 2’-Chloro-4’-(trifluoromethoxy)acetanilide indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P271, P261, P280 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXXAMUQSINLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380981
Record name 2'-Chloro-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256529-43-8
Record name 2'-Chloro-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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